molecular formula C16H13BrN2 B4918007 N-(4-bromobenzyl)-6-quinolinamine

N-(4-bromobenzyl)-6-quinolinamine

Cat. No.: B4918007
M. Wt: 313.19 g/mol
InChI Key: MHMBJFQCQBKZPD-UHFFFAOYSA-N
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Description

N-(4-bromobenzyl)-6-quinolinamine is a quinoline derivative featuring a 4-bromobenzyl group attached to the amine at the 6-position of the quinoline core. Quinoline derivatives are widely studied for their pharmacological relevance, particularly as kinase inhibitors and probes in chemical biology .

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]quinolin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2/c17-14-5-3-12(4-6-14)11-19-15-7-8-16-13(10-15)2-1-9-18-16/h1-10,19H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMBJFQCQBKZPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)NCC3=CC=C(C=C3)Br)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199903
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Core Modifications and Substituent Effects

The following table compares key structural features of N-(4-bromobenzyl)-6-quinolinamine with analogs from the evidence:

Compound Name (Reference) Core Structure Amine Substituent Key Functional Groups Molecular Weight (g/mol)
N-(4-bromobenzyl)-6-quinolinamine Quinoline 4-Bromobenzyl Br, aromatic amine ~327 (inferred)
(E)-N-(quinolin-6-yl)acetamide (Comp. 57) Indolinone-quinoline 4-Bromobenzyl, acetamide Bromine, carbonyl Not reported
6-Bromo-N-(2-methyl-2H-triazol-5-yl)quinolin-4-amine Quinoline 2-Methyl-benzo-triazolyl Triazole, Br 368.2
N-(4-bromophenyl)-6-ethoxy-2-methylquinolin-4-amine Quinoline 4-Bromophenyl, ethoxy, methyl Br, ethoxy, methyl 357.24

Key Observations :

  • Compounds with electron-withdrawing groups (e.g., cyanamido in Comp. 59 ) exhibit higher pKi values (6.878 vs. 5.411 for Comp. 57), suggesting substituent polarity influences activity.

pKi and Binding Affinity

Data from highlights the impact of substituents on activity:

Compound (Reference) Substituent on Indolinone Core pKi
Comp. 57 5-Amino 5.411
Comp. 58 5-Hydroxymethyl 5.208
Comp. 59 5-Cyanamido 6.878

Implications for Target Compound :

  • The cyanamido group in Comp. 59 significantly enhances binding affinity, suggesting that electron-deficient groups on the core may optimize interactions with biological targets.

Solubility and Lipophilicity

  • Triazole-containing analogs () : The triazole ring may improve aqueous solubility compared to purely aromatic systems.
  • Ethoxy and methyl groups () : These substituents likely increase lipophilicity (logP), affecting membrane permeability.

Characterization Methods

All compounds were validated using:

  • 1H/13C NMR : Confirmed structural integrity (e.g., DMSO-d6 solvent shifts in ) .
  • ESI-MS/HRMS : Verified molecular weights (e.g., 375 [M+H]+ for 6m ).
  • X-ray crystallography : Used for triazolyl derivatives (CCDC 2036373 in ) .

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